Cas no 24463-30-7 ((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

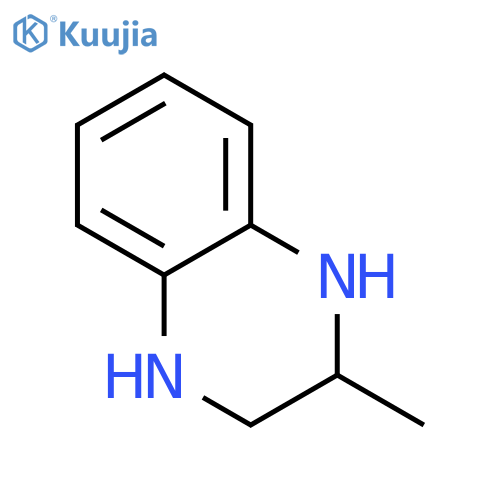

24463-30-7 structure

商品名:(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline

(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 化学的及び物理的性質

名前と識別子

-

- (2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline

- (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

- (2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline

- A919347

- SCHEMBL19225173

- Quinoxaline, 1,2,3,4-tetrahydro-2-methyl-, (2R)-

- 24463-30-7

-

- MDL: MFCD19217164

- インチ: InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1

- InChIKey: PFGRBAYSEQEFQN-SSDOTTSWSA-N

- ほほえんだ: C[C@H]1NC2=C(C=CC=C2)NC1

計算された属性

- せいみつぶんしりょう: 148.100048391g/mol

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM221316-1g |

(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |

24463-30-7 | 97% | 1g |

$410 | 2021-08-04 | |

| Ambeed | A165218-1g |

(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |

24463-30-7 | 97% | 1g |

$1224.0 | 2024-07-28 | |

| Alichem | A449039875-1g |

(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |

24463-30-7 | 95% | 1g |

$429.24 | 2023-09-02 | |

| Chemenu | CM221316-1g |

(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |

24463-30-7 | 97% | 1g |

$1469 | 2024-07-28 |

(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

24463-30-7 ((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24463-30-7)(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline

清らかである:99%

はかる:1g

価格 ($):1102.0